Methyl Cinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044314 | |
| Record name | Methyl (E)-cinnamate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour | |
| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15496 | |
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| Record name | Methyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | Methyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | Methyl cinnamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-26-4, 1754-62-7 | |
| Record name | Methyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trans-cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9411 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E)-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1754-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533CV2ZCQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Floral and Fruit Aroma: An In-depth Technical Guide to Methyl Cinnamate Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate is a volatile phenylpropanoid that plays a crucial role in the aroma of many fruits and flowers, contributing to plant-pollinator interactions and defense mechanisms.[1][2] Its biosynthesis is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, the enzymes involved, its regulation, and detailed experimental protocols for its study.
The Biosynthetic Pathway of this compound
The formation of this compound originates from the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce cinnamic acid, which is then methylated in the final step.
From L-Phenylalanine to Cinnamic Acid
The initial steps of the pathway are shared with the biosynthesis of numerous other phenylpropanoids, including flavonoids and lignin.[3][4]
-
Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is a critical entry point from primary to secondary metabolism.
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Hydroxylation of Cinnamic Acid (Branch Point): Cinnamic acid can be hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which serves as a precursor for a vast array of other phenylpropanoids.[4] This represents a significant branch point in the pathway.
The Final Step: Methylation of Cinnamic Acid
The characteristic aroma of this compound is conferred in the final step of its biosynthesis:
-
Carboxyl Methylation: Cinnamic acid is directly converted to this compound through the transfer of a methyl group from S-adenosyl-L-methionine (SAM). This reaction is catalyzed by S-adenosyl-L-Met:cinnamate/p-coumarate carboxyl methyltransferase (CCMT) .[1][2] This enzyme belongs to the SABATH family of methyltransferases.[1][5]
The overall biosynthetic pathway is depicted in the following diagram:
Key Enzyme: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT)
CCMT is the terminal enzyme in this compound biosynthesis and has been characterized in several plant species, most notably in sweet basil (Ocimum basilicum).[1][2]
-
Substrate Specificity: While cinnamic acid is a primary substrate, some CCMT isoforms can also methylate p-coumaric acid, although often with different efficiencies.[1]
-
Enzyme Family: CCMTs are members of the SABATH family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[1][5]
Quantitative Data on CCMT Kinetics
The following table summarizes the kinetic parameters of CCMT from Ocimum basilicum.
| Enzyme Isoform | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| ObCCMT1 | Cinnamic Acid | 224 ± 34 | - | - | - | [1] |
| ObCCMT1 | p-Coumaric Acid | 245 ± 34 | - | - | - | [1] |
| ObCCMT2 | Cinnamic Acid | - | Higher with CA | - | Similar for both | [1] |
| ObCCMT2 | p-Coumaric Acid | - | - | - | Similar for both | [1] |
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli.
Transcriptional Regulation
The expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL, C4H, and CCMT, is controlled by various transcription factors.
-
MYB Transcription Factors: R2R3-MYB transcription factors are well-documented master regulators of the phenylpropanoid pathway.[3] They can act as both activators and repressors of structural genes, thereby channeling metabolic flux towards specific branches of the pathway.[3]
-
Other Transcription Factors: Other families of transcription factors, such as bHLH and WRKY, are also implicated in the regulation of phenylpropanoid biosynthesis in response to biotic and abiotic stresses.[6]
Signaling in Response to Stress
The biosynthesis of phenylpropanoids, including volatile esters like this compound, is often induced by biotic and abiotic stresses such as pathogen attack, herbivory, and UV radiation.[6]
-
Jasmonic Acid (JA) Signaling: The jasmonate signaling pathway is a key regulator of plant defense responses and can induce the expression of phenylpropanoid biosynthesis genes.[7] Abiotic stresses can trigger JA signaling, leading to the activation of transcription factors like MYC2, which in turn can regulate the expression of MYB factors.[7]
The following diagram illustrates a generalized signaling pathway for the regulation of this compound biosynthesis.
Experimental Protocols
Quantification of this compound and Cinnamic Acid by GC-MS
This protocol provides a general framework for the analysis of this compound and its precursor in plant tissues.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]
-
Grind the frozen tissue to a fine powder.
-
Extract metabolites using a suitable solvent system, such as 90% methanol in water, with an internal standard (e.g., adonitol).[9]
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Derivatization:
-
Dry the extract under a stream of nitrogen or in a vacuum concentrator.
-
Perform a two-step derivatization:
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 230°C.[9]
-
Column: A non-polar column such as a TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) is suitable.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 4 minutes.[9]
-
MS Detector: Electron impact ionization (70 eV). Scan range of 50-750 m/z.[9]
-
-
Data Analysis:
-
Identify this compound and cinnamic acid based on their retention times and mass spectra compared to authentic standards.
-
Quantify the compounds by integrating the peak areas and normalizing to the internal standard and sample weight.
-
Gene Expression Analysis of CCMT by RT-qPCR
This protocol outlines the steps for quantifying the transcript levels of the CCMT gene.
Workflow Diagram:
Methodology:
-
RNA Extraction and Quality Control:
-
Extract total RNA from plant tissue using a suitable kit or protocol, ensuring to minimize RNA degradation.
-
Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio of 1.8-2.0) and gel electrophoresis or a bioanalyzer.[10]
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.[11]
-
-
qPCR:
-
Design and validate primers specific to the CCMT gene of interest.
-
Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green-based master mix.[12]
-
Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Include no-template controls and no-reverse-transcription controls to check for contamination.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for the target gene (CCMT) and one or more stably expressed reference genes.
-
Calculate the relative expression of CCMT using a method such as the 2-ΔΔCq method.[11]
-
Conclusion
The biosynthesis of this compound in plants is a well-defined process branching from the central phenylpropanoid pathway, with the final methylation step catalyzed by a CCMT enzyme. The production of this important aroma compound is transcriptionally regulated, primarily by MYB transcription factors, and is responsive to various developmental and environmental cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of this compound biosynthesis and its regulation in various plant species. Further research in this area will continue to unravel the complexities of plant secondary metabolism and may open new avenues for the metabolic engineering of desirable flavor and fragrance profiles in crops and horticultural plants.
References
- 1. Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aua.gr [aua.gr]
- 9. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl cinnamate from cinnamic acid, a key reaction in the production of fragrances, flavorings, and pharmaceutical intermediates. The document details the prevalent methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.
Core Synthesis Pathway: Fischer Esterification
The primary route for synthesizing this compound from cinnamic acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of cinnamic acid with methanol. The general mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. Subsequent proton transfer and elimination of water yield the this compound ester and regenerate the acid catalyst.
Signaling Pathway of Fischer Esterification
Caption: General mechanism of Fischer esterification for this compound synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported methods for the synthesis of this compound from cinnamic acid, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 | [1] |
| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 | [1] |
| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 | [1] |
| p-Toluenesulfonic Acid (p-TSA) | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 | [1] |
| Supported Acidic Catalyst | 5 wt% (of cinnamic acid) | Methanol | Reflux | 3 h | 86 | [2] |
| Supported Acidic Catalyst | 5.7 wt% (of cinnamic acid) | Methanol | Reflux | 4 h | 91 | [2] |
| Sulfuric Acid | Excess | Methanol / Ethyl Acetate | Room Temperature | 3 days | Fair to Excellent | [3][4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.
Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst
This protocol is adapted from a typical laboratory procedure for Fischer esterification.[1][5]
Workflow Diagram:
Caption: Experimental workflow for conventional synthesis of this compound.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add trans-cinnamic acid, methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 50-75 mol %).
-
Heat the reaction mixture to reflux and maintain for 1 to 1.5 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography.[6]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time through the use of microwave irradiation.[1]
Procedure:
-
In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and a catalytic amount of either concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %).
-
Seal the vessel and heat in a microwave reactor at 110 °C for 2 minutes.[1]
-
After the reaction, allow the vessel to cool to below 55 °C.
-
Follow the workup procedure as described in Protocol 1 (steps 5-9) to isolate and purify the this compound.
Protocol 3: Room Temperature Synthesis
This method is suitable for small-scale synthesis and avoids heating, though it requires a longer reaction time.[3]
Procedure:
-
Dissolve cinnamic acid (0.12 mmol) in a mixture of methanol (1 mL) and ethyl acetate (1 mL). The ethyl acetate acts as a co-solvent to improve solubility.[3]
-
Add concentrated sulfuric acid (0.5 mL) to the solution.
-
Stir the mixture at room temperature for 3 days.
-
Dilute the reaction mixture with water (1 mL) and adjust the pH to 8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Green Chemistry Approaches
Recent research has focused on developing more environmentally friendly methods for this compound synthesis. These include the use of solid acid catalysts, which can be easily recovered and reused, and biocatalytic methods employing enzymes like lipase.[2][7] A method using a carbon-based solid acid catalyst has been reported, which can be reused more than five times.[8] Another approach involves a solvent-free reaction in the presence of a strong acid resin catalyst.[9] These green alternatives aim to reduce waste, avoid corrosive inorganic acids, and simplify product purification.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. CN102701973A - Catalytic synthesis method of this compound - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. CN116178147A - Synthesis method of this compound catalyzed by carbon-based solid acid - Google Patents [patents.google.com]
- 9. US11021431B2 - Method for producing cinnamic acid ester compound - Google Patents [patents.google.com]
A Technical Guide to the Olfactory Properties of Methyl Cinnamate Isomers for Researchers and Drug Development Professionals
An In-depth Exploration of Scent Profiles, Analytical Methodologies, and Biochemical Pathways
Methyl cinnamate, an ester renowned for its pleasant, fruity, and balsamic aroma, is a significant compound in the fragrance, flavor, and pharmaceutical industries.[1][2] While it is commonly encountered as a single entity, its chemical structure allows for geometric isomerism, giving rise to cis (Z) and trans (E) forms. Understanding the distinct olfactory properties of these isomers is crucial for targeted applications in sensory science and drug development, where odor can be a key patient compliance factor or a therapeutic agent itself. This technical guide provides a comprehensive overview of the current knowledge on the olfactory characteristics of this compound isomers, details the experimental protocols for their evaluation, and visualizes the underlying biochemical and methodological frameworks.
Olfactory Profile of this compound
This compound, in its most common commercial form (predominantly the trans isomer), is characterized by a multifaceted aroma profile. Sensory evaluations consistently describe its scent as sweet, balsamic, and fruity, with prominent notes of strawberry and a hint of spice reminiscent of cinnamon.[3][4][5] Its flavor is similarly described as fruity and strawberry-like.[4] This complex and appealing scent has led to its widespread use in perfumery, cosmetics, and as a flavoring agent in food products.[1][5]
While the existence of two geometric isomers, cis (Z) and trans (E), is well-established, the scientific literature currently lacks detailed, quantitative comparisons of their individual olfactory properties.[6] General observations suggest that both isomers possess a "relatively similar smell".[6] However, the nuanced differences in their interaction with olfactory receptors, which can be significant even with minor structural changes, remain an area ripe for further investigation.[7] The lack of specific odor threshold data for each isomer in publicly available databases underscores this knowledge gap.[6][8]
Quantitative Olfactory Data
A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as odor detection thresholds, for the individual cis and trans isomers of this compound. The table below summarizes the available qualitative descriptors for the commercially available form, which is primarily the trans isomer.
| Isomer | Odor Descriptors | Odor Threshold (in water) |
| trans-Methyl Cinnamate | Sweet, balsamic, fruity, strawberry-like, fresh, powerful, with nuances of cherry and cinnamon.[3][9] | Data not available. |
| cis-Methyl Cinnamate | Data not available. | Data not available. |
Experimental Protocols for Olfactory Analysis
The determination of olfactory properties is a specialized field requiring rigorous and standardized methodologies. The following protocols are fundamental to the sensory analysis of aromatic compounds like the isomers of this compound.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify and characterize odor-active compounds within a sample.[10] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent. For complex matrices, extraction techniques such as solvent extraction or distillation may be employed.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.
-
Olfactometric Detection: The second stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor characteristics (descriptor, intensity, and duration) of each compound as it elutes from the column.
-
Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.
Determination of Odor Detection Thresholds
The odor detection threshold is the lowest concentration of a substance that can be detected by a human observer. A common and standardized method for this determination is the forced-choice ascending concentration series method.
Methodology:
-
Panelist Selection and Training: A panel of human assessors is selected and trained to recognize and respond to the specific odorant being tested.
-
Sample Preparation: A series of dilutions of the this compound isomer in a non-odorous solvent (e.g., water or mineral oil) is prepared in ascending order of concentration.
-
Forced-Choice Presentation: In each trial, the panelist is presented with three samples (one containing the odorant and two blanks) and asked to identify the sample that has a different smell.
-
Ascending Concentration Series: The presentation begins with concentrations below the expected threshold and gradually increases. The threshold is typically defined as the concentration at which the panelist correctly identifies the odorant in a predetermined number of consecutive trials.
-
Data Analysis: The geometric mean of the individual panelists' thresholds is often calculated to determine the group's odor detection threshold.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize the olfactory signaling pathway and a typical experimental workflow for odor analysis.
References
- 1. This compound | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 103-26-4 [thegoodscentscompany.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ptmitraayu.com [ptmitraayu.com]
- 6. ScenTree - this compound (CAS N° 103-26-4) [scentree.co]
- 7. dropofodor.com [dropofodor.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]
- 10. par.nsf.gov [par.nsf.gov]
The Biological Activity of Methyl Cinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants, including fruits like strawberries and spices such as Sichuan pepper and certain varieties of basil.[1][2] It is widely utilized in the flavor and perfume industries for its sweet, balsamic, and fruity aroma.[2] Beyond its organoleptic properties, this compound has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile phytochemical.
Antimicrobial Activity
This compound has demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes.
Antibacterial Activity
This compound has been shown to possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antibacterial potency.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Test Method | MIC | Reference |
|---|---|---|---|
| Bacillus subtilis | Broth Microdilution | 2 mg/mL | [3] |
| Escherichia coli | Broth Microdilution | > 4 mg/mL | [3] |
| Pseudomonas aeruginosa | Broth Microdilution | > 4 mg/mL | [3] |
| Staphylococcus aureus | Broth Microdilution | > 4 mg/mL | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | > 4 mg/mL |[3] |
Antifungal Activity
The antifungal properties of this compound have been investigated against several fungal species, including human pathogens and plant-pathogenic fungi.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Test Method | MIC | Reference |
|---|---|---|---|
| Candida albicans | Broth Microdilution | 789.19 µM | [4] |
| Candida tropicalis | Broth Microdilution | 789.19 µM | [4] |
| Candida glabrata | Broth Microdilution | 789.19 µM | [4] |
| Aspergillus flavus | Broth Microdilution | 1578.16 µM | [4] |
| Penicillium citrinum | Broth Microdilution | 1578.16 µM | [4] |
| Gloeophyllum sepiarium | Agar Dilution | Effective at 2000 ppm |[5] |
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies have shown its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Table 3: Anti-inflammatory Activity of this compound
| Test System | Parameter Measured | Effect | Concentration | Reference |
|---|
| RAW264.7 cells (LPS-stimulated) | Cox2, Nos2, Tnfα mRNA expression | Suppression | 1-10 mM |[6] |
Antioxidant Activity
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
Table 4: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
|---|
| HT-144 | Human Melanoma | 2.4 mM (for Cinnamic Acid) |[8] |
Note: Data for cinnamic acid is provided as a reference for the parent compound.
Signaling Pathways
The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.
Nrf2 Signaling Pathway
Methylcinnamate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.
CaMKK2-AMPK Signaling Pathway
This compound has been reported to influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways to restore energy balance. One upstream kinase of AMPK is the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). While some studies suggest that this compound activates AMPK via CaMKK2, other evidence indicates that in certain cell types, this activation may be independent of CaMKK2, potentially through direct interaction with AMPK.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test microorganism in the broth medium to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 50 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final microbial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][9][10][14]
Materials:
-
Sterile 96-well cell culture plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity by DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound solutions at various concentrations
-
Methanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Add a specific volume of the this compound solution to a specific volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
A control is prepared with methanol instead of the this compound solution.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Anti-inflammatory Activity by Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production, a key mediator of inflammation, in macrophage cells stimulated with lipopolysaccharide (LPS).[2]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibition of NO production is then calculated.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties, coupled with its ability to modulate key signaling pathways such as Nrf2 and AMPK, highlight its potential for further investigation in the context of drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of this compound. Further studies are warranted to elucidate its precise mechanisms of action, to determine its efficacy and safety in preclinical and clinical settings, and to explore its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (MC) Alleviates Free Fatty Acids (FFAs) Induced Lipid Accumulation Through the AMPK Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. CaMKK2 is not involved in contraction-stimulated AMPK activation and glucose uptake in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Qualitative and Quantitative Analysis of Methyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of methyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aromatic compound widely used in the flavor, fragrance, and pharmaceutical industries. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reproducible results. This guide is intended for researchers, scientists, and quality control professionals.
Introduction
This compound (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid and is found naturally in various plants, including cinnamon and basil.[1] Its characteristic sweet, balsamic, and fruity aroma makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages. Accurate determination of its purity and concentration in complex matrices is crucial for quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio (m/z).[2] This application note provides a validated protocol for the robust analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to achieve accurate and reliable GC-MS results. The following protocol is recommended for the analysis of this compound in a liquid matrix.
Materials:
-
This compound standard (≥99% purity)
-
Hexane (GC grade)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials (2 mL) with caps and septa
Procedure:
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with hexane.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations of 5, 10, 25, 50, and 100 µg/mL in hexane.
-
Sample Preparation: Dilute the sample containing this compound with hexane to an expected concentration within the calibration range. For essential oils or complex mixtures, a 1:100 dilution is a good starting point.[4]
-
Vialing: Transfer the prepared standards and samples into 2 mL GC vials for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the analysis of this compound.
Instrumentation:
GC Parameters:
| Parameter | Setting |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1)[4] |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[4] |
MS Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[1][4] |
| Ion Source Temp. | 230 °C[4] |
| Quadrupole Temp. | 150 °C[4] |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Qualitative Analysis
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Table 1: Characteristic Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Ion Fragment |
| 162 | 38 | [M]⁺ (Molecular Ion) |
| 131 | 100 | [M-OCH₃]⁺ |
| 103 | 89 | [M-COOCH₃]⁺ |
| 77 | 61 | [C₆H₅]⁺ |
| 51 | 56 | [C₄H₃]⁺ |
Data compiled from PubChem CID 637520.[7]
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this curve.
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 150,000 |
| 10 | 310,000 |
| 25 | 780,000 |
| 50 | 1,550,000 |
| 100 | 3,200,000 |
A linear regression of this data will yield a calibration curve with a high correlation coefficient (R² > 0.99), which can be used to calculate the concentration of this compound in unknown samples.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of the analytical inputs, processes, and outputs.
Conclusion
The GC-MS method described in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound. The detailed experimental parameters and data presentation guidelines will enable researchers and professionals in the flavor, fragrance, and pharmaceutical industries to achieve accurate and reproducible results for quality control and research applications.
References
Application Note: 1H NMR Spectrum Interpretation of Methyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate is an organic compound widely used in the flavor, fragrance, and pharmaceutical industries. Its chemical structure, containing a phenyl group, a carbon-carbon double bond, and a methyl ester, gives rise to a characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of this spectrum is crucial for structural confirmation, purity assessment, and monitoring of chemical reactions involving this compound. This application note provides a detailed analysis of the ¹H NMR spectrum of this compound, a standard experimental protocol for its acquisition, and a logical workflow for its interpretation.
Data Presentation: ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectral data is summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ (Methyl protons) | 3.80 | Singlet (s) | N/A | 3H |
| Cinnamate Vinylic Proton (Hα) | 6.44 | Doublet (d) | 16.0 | 1H |
| Cinnamate Vinylic Proton (Hβ) | 7.70 | Doublet (d) | 16.0 | 1H |
| Aromatic Protons (ortho, meta, para) | 7.35 - 7.54 | Multiplet (m) | N/A | 5H |
Experimental Protocol: Acquisition of ¹H NMR Spectrum
This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent.
-
Concentration: Prepare a solution of this compound in CDCl₃ at a concentration of approximately 5-10 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount (e.g., 1 drop) can be added to the NMR tube.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Spectral Width (SW): A spectral width of approximately 10-12 ppm is suitable for observing all signals of this compound.
-
Temperature: Room temperature (e.g., 298 K).
-
3. Data Processing:
-
Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
¹H NMR Spectrum Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, starting from the known structure.
Caption: Workflow for ¹H NMR spectrum interpretation of this compound.
Detailed Interpretation of the ¹H NMR Spectrum
-
Methyl Protons (-OCH₃): A sharp singlet is observed at approximately 3.80 ppm.[1] This signal integrates to three protons and, being a singlet, indicates no adjacent protons to couple with, which is consistent with the methyl group of the ester functionality.
-
Vinylic Protons (-CH=CH-): Two doublets are present in the olefinic region of the spectrum.
-
The proton alpha to the carbonyl group (Hα) appears as a doublet at around 6.44 ppm.[1]
-
The proton beta to the carbonyl group (Hβ), which is deshielded by the phenyl ring, resonates further downfield as a doublet at approximately 7.70 ppm.[1]
-
The large coupling constant of approximately 16.0 Hz for both doublets is characteristic of a trans configuration of the double bond.[1]
-
-
Aromatic Protons (-C₆H₅): The five protons of the phenyl group resonate in the aromatic region, typically between 7.35 and 7.54 ppm, appearing as a complex multiplet.[1] This is due to the small differences in their chemical environments and the coupling between them.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The characteristic signals for the methyl ester, the trans-vinylic protons, and the aromatic protons provide a unique fingerprint for the molecule. The provided protocol and interpretation workflow serve as a comprehensive guide for researchers and scientists in obtaining and analyzing the ¹H NMR spectrum of this compound, ensuring accurate structural elucidation and quality control in various applications.
References
Application Note: Quantification of Methyl Cinnamate using High-Performance Liquid Chromatography (HPLC)
Introduction
Methyl Cinnamate is an organic compound that is the methyl ester of cinnamic acid. It is found in a variety of plants, including in fruits like strawberries, and has a characteristic fruity and balsamic odor. Due to its fragrance and flavor properties, it is widely used in the perfume and food industries. It also serves as a chemical intermediate in the synthesis of other compounds. Accurate and reliable quantification of this compound is crucial for quality control in these industries and for various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[1] this compound, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by a polar mobile phase, in this case, a mixture of acetonitrile and water.[2] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
pH meter
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
-
Labware:
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
2. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (10, 25, 50, 100, 150 µg/mL):
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.
-
For example, to prepare a 100 µg/mL standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
-
4. Sample Preparation
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a known volume of methanol or the mobile phase.[3]
-
The sample solution may require sonication or vortexing to ensure complete dissolution of the analyte.[3]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[4][5]
5. Calibration and Analysis
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The performance of this method was evaluated based on several validation parameters. A summary of the quantitative data is provided in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 6.2 |
| Linearity Range (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.0011 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0037 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Note: LOD and LOQ values are based on a similar compound and may vary depending on the instrument and specific experimental conditions.[5]
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound in various samples. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine quality control and research purposes. The validation data demonstrates that the method is linear over a wide concentration range and exhibits good sensitivity, precision, and accuracy.
References
Application Notes and Protocols: Methyl Cinnamate as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate, a naturally occurring ester found in plants like cinnamon and basil, serves as a valuable and versatile starting material in organic synthesis.[1] Its chemical structure, featuring an aromatic ring, a conjugated double bond, and an ester functional group, provides multiple reactive sites for elaboration into a diverse array of complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, particularly those with potential applications in drug discovery and development. This compound is an important organic synthesis raw material, and while traditional synthesis methods exist, newer, more environmentally friendly approaches are also being explored.[3][4]
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor for the synthesis of several classes of compounds with demonstrated biological activity, including anticancer and anti-inflammatory agents.
Synthesis of Bioactive Cinnamamides
Cinnamamides are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory and neuroprotective properties.[5] A highly efficient method for the synthesis of cinnamamides from this compound utilizes enzymatic catalysis in a continuous-flow microreactor.[5]
Synthesis of Dihydrocoumarin Derivatives with Anticancer Potential
Dihydrocoumarins are another class of compounds that can be synthesized from this compound. These compounds have been investigated for their potential as anticancer agents.[6][7] The synthesis involves a two-step process starting with the hydrolysis of this compound to cinnamic acid, followed by a cyclization reaction with a substituted phenol.[6][7]
Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate
Further demonstrating its utility in synthesizing potential anticancer agents, this compound can be used to produce methyl 2-cinnamamido-3-hydroxy propanoate. This compound has shown inhibitory activity against P388 leukemia cells. The synthesis is a two-step process involving hydrolysis and subsequent amidation.
Data Presentation
The following tables summarize quantitative data for the key transformations discussed.
Table 1: Synthesis of Cinnamamides from this compound Derivatives
| Starting this compound | Amine | Product | Conversion (%) | Reaction Time (min) | Temperature (°C) |
| Methyl 4-chlorocinnamate | Phenylethylamine | N-phenethyl-4-chlorocinnamamide | 91.3 | ~40 | 45 |
| This compound | Phenylethylamine | N-phenethylcinnamamide | - | - | - |
| This compound | 4-Hydroxyphenethylamine | N-(4-hydroxyphenethyl)cinnamamide | - | - | - |
| This compound | Tryptamine | N-(2-(1H-indol-3-yl)ethyl)cinnamamide | - | - | - |
Data extracted from a study on the enzymatic synthesis of cinnamamides in a continuous-flow microreactor.[5] The reported maximum conversion was for methyl 4-chlorocinnamate.[5]
Table 2: Synthesis of Dihydrocoumarin Derivatives
| Starting Material | Phenolic Reagent | Product | Yield (%) |
| Cinnamic Acid | Phenol | 4-Phenylchroman-2-one | 56.2 |
| Cinnamic Acid | o-Cresol | 8-Methyl-4-phenylchroman-2-one | 41.2 |
| Cinnamic Acid | p-Cresol | 6-Methyl-4-phenylchroman-2-one | 55.2 |
Yields are for the cyclization step from cinnamic acid, which is obtained from the hydrolysis of this compound (83.6% yield).[6][7]
Table 3: Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate
| Reaction Step | Product | Yield (%) |
| Hydrolysis of Methyl trans-cinnamate | Cinnamic Acid | 85.5 |
| Amidation of Cinnamic Acid | Methyl 2-cinnamamido-3-hydroxy propanoate | 51.5 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Cinnamamides in a Continuous-Flow Microreactor
This protocol is adapted from a highly efficient method for the synthesis of cinnamamides.[5]
Materials:
-
Substituted this compound
-
Phenylethylamine derivative
-
Lipozyme® TL IM (immobilized lipase)
-
Solvent (e.g., methyl tert-butyl ether)
-
Continuous-flow microreactor system
Procedure:
-
Prepare a solution of the this compound derivative and the phenylethylamine derivative in the chosen solvent. A substrate molar ratio of 1:2 (this compound derivative:amine) is recommended.[5]
-
Pack a microreactor column with Lipozyme® TL IM.
-
Set the temperature of the microreactor to 45 °C.[5]
-
Pump the reactant solution through the microreactor at a flow rate calculated to achieve a residence time of approximately 40 minutes.[5]
-
Collect the effluent from the reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, evaporate the solvent from the collected effluent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cinnamamide.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, and MS).
Protocol 2: Synthesis of Dihydrocoumarin Derivatives
This two-step protocol is based on the synthesis of dihydrocoumarins with potential anticancer activity.[6][7]
Step 1: Hydrolysis of this compound to Cinnamic Acid
-
Dissolve methyl trans-cinnamate in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the cinnamic acid.
-
Filter the precipitated cinnamic acid, wash with cold water, and dry to obtain the pure product. A yield of 83.6% has been reported for this step.[6][7]
Step 2: Synthesis of 4-Phenylchroman-2-one
-
In a round-bottom flask, combine cinnamic acid and phenol with a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at 170°C for 3 hours with stirring.[7]
-
Cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted cinnamic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylchroman-2-one. A yield of 56.2% has been reported for this cyclization.[6][7]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of cinnamamides.
Caption: Workflow for dihydrocoumarin synthesis.
Signaling Pathway Diagrams
Cinnamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which can lead to the expression of tumor suppressor genes and cell cycle arrest.
Caption: Cinnamamide derivatives as HDAC inhibitors.
Dihydrocoumarin derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.
Caption: Dihydrocoumarin derivatives and the PI3K/Akt pathway.
References
- 1. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Cinnamate in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring aromatic compound found in a variety of plants, including fruits like strawberry and spices such as cinnamon and basil.[1][2][3] It is a versatile and widely utilized ingredient in the fragrance and flavor industries, prized for its sweet, fruity, and balsamic aroma with nuances of strawberry and cinnamon.[1][2][4] These application notes provide detailed information on the use of this compound in fragrance formulations, including its odor profile, stability, and recommended testing protocols.
Physicochemical and Olfactory Properties
This compound's unique scent profile makes it a valuable component in a wide range of fragrance applications, from fine perfumes to personal care products.[2][3][5]
| Property | Value | Source |
| Molecular Formula | C10H10O2 | [3] |
| Molecular Weight | 162.19 g/mol | [6] |
| Appearance | White to pale yellow crystalline solid | [4][7] |
| Odor Profile | Sweet, fruity, balsamic, with notes of strawberry and cinnamon | [1][2][4] |
| Melting Point | 34-38 °C | [6] |
| Boiling Point | 260-262 °C | [8] |
| Vapor Pressure | 0.011 mmHg @ 25 °C | [1][2] |
| Solubility | Soluble in alcohol, dipropylene glycol, and fixed oils; insoluble in water | [1][3] |
Applications in Fragrance Formulations
This compound is utilized in the fragrance industry for several key purposes:
-
Primary Scent Component: Its sweet and fruity character makes it a primary ingredient in fruity and gourmand fragrances, particularly for creating strawberry and cherry notes.[2][9]
-
Modifier and Enhancer: It can act as a modifier to enhance and add warmth to floral compositions, such as those containing rose and carnation notes.[2]
-
Fixative: Due to its relatively low volatility, it can contribute to the longevity of a fragrance by slowing the evaporation of more volatile components.[2][6]
This compound finds its application in a diverse range of products, including:
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Fragrance Formulation
Objective: To evaluate the stability of this compound in a representative fragrance base under accelerated and real-time conditions, assessing changes in odor, color, and chemical integrity.
Materials:
-
This compound
-
Fragrance base (e.g., ethanol, dipropylene glycol)
-
Control sample (fragrance base without this compound)
-
Glass vials with airtight seals
-
Oven or environmental chamber capable of maintaining 40°C ± 2°C
-
UV light chamber
-
Colorimeter
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Trained sensory panel
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen fragrance base at a typical concentration (e.g., 1-5% w/w).
-
Prepare a control sample of the fragrance base without this compound.
-
Aliquot the samples into clean, airtight glass vials, leaving minimal headspace.
-
-
Storage Conditions:
-
Accelerated Stability: Place a set of samples in an oven at 40°C for a period of 1, 2, and 3 months.
-
Real-Time Stability: Store a set of samples under ambient conditions (25°C, 60% RH) for 12, 18, and 24 months.
-
Photostability: Expose a set of samples to controlled UV light to assess for potential discoloration or degradation.
-
-
Evaluation Parameters:
-
Sensory Evaluation (Odor): At each time point, have a trained sensory panel evaluate the odor profile of the samples compared to a freshly prepared standard. Panelists should note any changes in intensity, character, or the appearance of off-odors.
-
Visual Evaluation (Color): Measure the color of the samples using a colorimeter. Record any changes in color (e.g., yellowing).
-
Chemical Analysis (GC-MS): Analyze the samples by GC-MS to quantify the concentration of this compound and identify any potential degradation products.
-
Data Presentation:
| Time Point | Storage Condition | Sensory Evaluation Notes | Colorimeter Reading (ΔE) | This compound Concentration (%) | Degradation Products Identified |
| 0 | - | Fresh, sweet, fruity | 0 | 5.00 | None |
| 1 Month | 40°C | ||||
| 2 Months | 40°C | ||||
| 3 Months | 40°C | ||||
| 12 Months | 25°C/60% RH |
Protocol 2: Sensory Evaluation of this compound Using Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the specific odor-active components of a fragrance formulation containing this compound.
Materials:
-
Fragrance sample containing this compound
-
Gas Chromatograph with an Olfactory Detection Port (GC-O)
-
Mass Spectrometer (MS) detector
-
Trained human assessors (sniffers)
Methodology:
-
Sample Injection: Inject a diluted sample of the fragrance into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The column effluent is split between the MS detector and the olfactory port.
-
Olfactory Analysis: A trained assessor sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected scent.
-
Chemical Identification: Simultaneously, the MS detector identifies the chemical structure of the compounds eluting at each retention time.
-
Data Correlation: Correlate the sensory data from the assessor with the chemical identification from the MS to create an aromagram, which links specific compounds to their perceived odors.
Logical Workflow and Chemical Pathways
Workflow for Incorporating this compound into a Fragrance
Caption: Workflow for integrating this compound into a new fragrance.
Conceptual Degradation Pathway of this compound
Caption: Conceptual oxidative degradation pathway of this compound.
Conclusion
This compound is a valuable and versatile ingredient in the fragrance industry, offering a unique combination of sweet, fruity, and balsamic notes. A thorough understanding of its properties and performance in various formulations is crucial for creating stable and aesthetically pleasing fragrances. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound, ensuring its effective and reliable use in fragrance development.
References
- 1. This compound, 103-26-4 [thegoodscentscompany.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 103-26-4 [m.chemicalbook.com]
- 4. 103-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pac.gr [pac.gr]
- 7. gas chromatography olfactometry: Topics by Science.gov [science.gov]
- 8. umbrex.com [umbrex.com]
- 9. parfums-de-grasse.com [parfums-de-grasse.com]
- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Application Notes: Antimicrobial and Antifungal Properties of Methyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate is a naturally occurring ester of cinnamic acid, found in various plants such as Alpinia malaccensis and Cinnamomum species.[1][2] It is recognized for its pleasant fruity and balsamic aroma and is widely used in the food and fragrance industries. Beyond its aromatic properties, this compound has demonstrated notable antimicrobial and antifungal activities, positioning it as a compound of interest for the development of new therapeutic agents and preservatives. This document provides a summary of its bioactivity, protocols for evaluation, and insights into its mechanism of action.
Quantitative Antimicrobial and Antifungal Data
The efficacy of this compound has been quantified against a range of bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values reported in various studies.
Antibacterial Activity
This compound has shown varied activity against Gram-positive and Gram-negative bacteria. Generally, its antibacterial efficacy is considered moderate compared to its parent compound, cinnamic acid.[1]
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Bacteria.
| Bacterium | Strain | MIC | MBC | Reference |
|---|---|---|---|---|
| Bacillus subtilis | - | 2 mg/mL | > 4 mg/mL | [1] |
| Escherichia coli | - | > 4 mg/mL | > 4 mg/mL | [1] |
| Pseudomonas aeruginosa | - | > 4 mg/mL | > 4 mg/mL | [1] |
| Staphylococcus aureus | - | > 4 mg/mL | > 4 mg/mL | [1] |
| Staphylococcus aureus (MRSA) | - | > 4 mg/mL | > 4 mg/mL | [1] |
| Staphylococcus aureus | ATCC-35903 | 789.19 µM (~128 µg/mL) | - | [3] |
| Staphylococcus epidermidis | ATCC-12228 | 789.19 µM (~128 µg/mL) | - | [3] |
| Pseudomonas aeruginosa | ATCC-25853 | 789.19 µM (~128 µg/mL) | - |[3] |
Note: Discrepancies in MIC values can arise from different methodologies, strains, and solvents used in the assays.
Antifungal Activity
This compound exhibits significant activity against a variety of fungal species, including yeasts and molds.
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungi.
| Fungus | Strain | MIC | MFC | Reference |
|---|---|---|---|---|
| Candida albicans | ATCC-76485 | 789.19 µM (~128 µg/mL) | - | [3] |
| Candida tropicalis | ATCC-13803 | 789.19 µM (~128 µg/mL) | - | [3] |
| Candida glabrata | ATCC-90030 | 789.19 µM (~128 µg/mL) | - | [3] |
| Aspergillus flavus | LM-171 | 789.19 µM (~128 µg/mL) | - | [3] |
| Penicillium citrinum | ATCC-4001 | 789.19 µM (~128 µg/mL) | - | [3] |
| Gloeophyllum sepiarium | - | 2000 ppm (2000 µg/mL) | - |[4] |
Table 3: Zone of Inhibition Data for (E)-Methyl Cinnamate.
| Fungus | Inhibition Zone (mm) | Reference |
|---|---|---|
| Saccharomyces cerevisiae | 24.5 | [2] |
| Candida lipolytica | - | [2] |
| Candida albicans | - | [2] |
| Microsporum canis | 19.8 |[2] |
Mechanism of Action
The antimicrobial and antifungal effects of this compound are primarily attributed to its ability to compromise the integrity of microbial cell membranes.
-
Antifungal Mechanism: In fungi, this compound is believed to interact directly with ergosterol, a critical sterol component of the fungal cell membrane that regulates membrane fluidity and integrity.[3] This interaction disrupts the membrane structure, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. It may also interfere with the fungal cell wall.[3]
-
Antibacterial Mechanism: The antibacterial action also involves the disruption of the cell membrane, leading to a loss of essential ions and metabolites. The lipophilic nature of this compound facilitates its passage through the bacterial cell wall and interaction with the phospholipid bilayer of the cell membrane.[3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are generalized methodologies based on standard practices for evaluating the antimicrobial and antifungal activity of compounds like this compound.[5][6][7]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Materials:
-
96-well sterile microtiter plates
-
Test compound (this compound)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6][8]
-
Microbial inoculum (adjusted to 0.5 McFarland standard, then diluted)
-
Solvent for the test compound (e.g., DMSO, ensuring final concentration is non-toxic to microbes)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
Sterility control (medium only)
-
Microplate reader or visual assessment
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a stock solution. Perform serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate. Typically, 100 µL of each dilution is added to the wells.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions and control wells (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 25-35°C for 24-72 hours for fungi).[6][10]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a subsequent step to the MIC assay and determines the lowest concentration of the agent that kills 99.9% of the initial microbial population.[8][11]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette
-
Spreader or inoculation loop
Procedure:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., at and above the MIC).[6][12]
-
Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate. Be sure to label the plate corresponding to the concentrations from the MIC wells.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation until growth is visible in the control spots.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]
Caption: Workflow for determining MIC and MBC/MFC values.
Conclusion
This compound demonstrates a spectrum of antimicrobial and antifungal activities, primarily by disrupting microbial cell membranes. The provided data and protocols offer a foundational guide for researchers to explore its potential in drug development and as a preservative. Further research is warranted to optimize its efficacy, understand potential resistance mechanisms, and evaluate its performance in more complex in vivo and applied systems.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green preparation of this compound and evaluation of its antifungal activity as a potential wood preservative [scielo.org.co]
- 5. protocols.io [protocols.io]
- 6. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 7. qlaboratories.com [qlaboratories.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 11. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Cinnamate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants, including cinnamon and basil. It is widely used in the fragrance and flavor industries and is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. In the realm of analytical chemistry, high-purity this compound serves as a crucial reference standard for the qualitative and quantitative analysis of this compound in various matrices, such as essential oils, pharmaceutical formulations, food products, and cosmetics. Its well-defined chemical properties and spectral characteristics make it an ideal candidate for method development and validation in chromatography and spectroscopy.
This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Method Validation Parameters
The following tables summarize the typical quantitative data obtained during the validation of analytical methods for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity | |
| Range | 1 - 250 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Intraday Precision (%RSD) | < 2.0% |
| Interday Precision (%RSD) | < 3.0% |
| Accuracy | |
| Recovery | 98 - 102% |
| Limits | |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
GC-FID Method Validation Data
| Parameter | Result |
| Linearity | |
| Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Precision | |
| Intraday Precision (%RSD) | ≤ 5.0% |
| Interday Precision (%RSD) | ≤ 7.0% |
| Accuracy | |
| Recovery | 95 - 105% |
| Limits | |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
qNMR Method Validation Data
| Parameter | Result |
| Linearity | |
| Molar Ratio Range (Analyte:IS) | 0.5:1 to 2:1 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Repeatability (%RSD) | < 1.0% |
| Accuracy | |
| Purity Measurement vs. Certified Value | ± 0.5% |
Experimental Protocols
Quantitative Analysis of this compound by HPLC-UV
This protocol describes the determination of this compound concentration using an external standard calibration method.
a. Materials and Equipment
-
This compound analytical standard (≥99.0% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
b. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards with concentrations ranging from 1 µg/mL to 250 µg/mL.
c. Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d. HPLC-UV Instrumental Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 278 nm
e. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Quantification of this compound by GC-FID
This protocol outlines the use of this compound as an internal standard for the quantification of other volatile compounds or for its own quantification using an external standard method.
a. Materials and Equipment
-
This compound analytical standard (≥99.0% purity)
-
Hexane or other suitable solvent (GC grade)
-
Internal Standard (IS), if required (e.g., n-nonane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
b. Standard and Sample Preparation (Internal Standard Method)
-
Stock Solutions: Prepare individual stock solutions of this compound and the analyte of interest in hexane.
-
Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: Add a known amount of the internal standard to the sample solution.
c. GC-FID Instrumental Conditions
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes
-
Ramp to 240°C at 10°C/min
-
Hold at 240°C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
d. Data Analysis
-
Calculate the response factor of the analyte relative to the internal standard using the calibration standards.
-
Determine the concentration of the analyte in the sample based on its peak area, the internal standard's peak area, and the calculated response factor.
Purity Assessment of this compound by qNMR
This protocol describes the use of an internal standard for the quantitative determination of this compound purity.
a. Materials and Equipment
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certified purity
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
NMR spectrometer (≥400 MHz)
-
Analytical balance
b. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both compounds completely.
c. NMR Data Acquisition
-
Acquire a quantitative ¹H NMR spectrum with the following considerations:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
d. Data Processing and Analysis
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
Workflow for Quality Control of this compound Raw Material
This diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a manufacturing setting, where it is tested against a certified reference standard.
Caption: Quality Control Workflow for this compound Raw Material.
Logical Relationship for Quantitative Analysis using an Internal Standard
This diagram illustrates the logical relationship in a quantitative analysis where an internal standard is used to ensure accuracy and precision by correcting for variations in sample preparation and injection volume.
Caption: Logic of the Internal Standard Method in Quantitative Analysis.
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Cinnamate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted cinnamic acid from methyl cinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis via Fischer esterification?
The most common impurities are unreacted starting materials, including cinnamic acid and the alcohol used (in this case, methanol), as well as the acid catalyst (e.g., sulfuric acid).[1][2]
Q2: Why is it necessary to remove unreacted cinnamic acid?
Residual cinnamic acid can interfere with subsequent reactions, affect the final product's physical properties, and is often considered an impurity that needs to be removed to achieve the desired product purity for applications in the flavor, fragrance, and pharmaceutical industries.[3][4][5]
Q3: What are the primary methods for removing unreacted cinnamic acid from this compound?
The primary methods for purifying this compound and removing unreacted cinnamic acid are:
-
Acid-Base Extraction: This technique separates the acidic cinnamic acid from the neutral ester.[6][7]
-
Column Chromatography: This method separates compounds based on their polarity.[8][9][10]
-
Distillation: This technique separates compounds with different boiling points.
Troubleshooting Guide
Issue: Poor Separation During Acid-Base Extraction
Problem: After washing the organic layer with a basic solution, you suspect that a significant amount of cinnamic acid remains in the this compound product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction with Base | Ensure the basic solution (e.g., saturated sodium bicarbonate or sodium carbonate) is thoroughly mixed with the organic layer. Gentle, repeated inversions of the separatory funnel are more effective than vigorous shaking, which can lead to emulsions.[6] |
| Insufficient Amount of Base | The amount of base used may not be enough to neutralize all the unreacted cinnamic acid and the acid catalyst. Perform multiple washes with the basic solution and test the aqueous layer's pH to ensure it remains basic.[2] |
| Emulsion Formation | An emulsion (a stable mixture of the organic and aqueous layers) can prevent proper separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for an extended period. |
Issue: Co-elution during Column Chromatography
Problem: Cinnamic acid and this compound are not separating well on the silica gel column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System (Eluent) | The polarity of the eluent may be too high, causing both compounds to travel down the column too quickly. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9] |
| Column Overloading | Too much crude product applied to the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified. |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to remove acidic impurities like unreacted cinnamic acid and the acid catalyst from the ester product.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an organic solvent in which this compound is soluble but has low water solubility, such as ethyl acetate.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[1][6][11] Be cautious as the reaction between the acid and bicarbonate/carbonate will produce carbon dioxide gas, leading to pressure buildup. Vent the separatory funnel frequently.[6]
-
Gently swirl and invert the funnel to mix the layers. Allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the sodium cinnamate salt.
-
Repeat the washing process (steps 3-5) one or two more times.
-
Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
Column Chromatography
This protocol separates this compound from cinnamic acid based on their differing polarities.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase, typically as a slurry in a non-polar solvent like hexane.[9]
-
Load the Sample: Dissolve the crude this compound mixture in a minimal amount of the eluent or a low-polarity solvent and carefully apply it to the top of the silica gel.
-
Elute the Column: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate, such as 9:1).[9] this compound, being less polar than cinnamic acid, will travel down the column more quickly.
-
Monitor the Separation: Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8][9]
-
Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and purification of this compound from various sources.
| Purification Method | Catalyst | Reaction Time | Yield | Reference |
| Distillation & Washing with K₂CO₃ | Supported Acidic Catalyst | 3 h | 86% | [12] |
| Distillation & Washing with K₂CO₃ | Supported Acidic Catalyst | 4 h | 91% | [12] |
| Extraction | Sulfuric Acid (50 mol%) | 1.5 h | 99% | [3] |
| Extraction | p-Toluenesulfonic acid (pTSA) | Not Specified | 91% | [3] |
Visual Workflow Guides
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. aspire.apsu.edu [aspire.apsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. CN102701973A - Catalytic synthesis method of this compound - Google Patents [patents.google.com]
Optimizing reaction conditions for Methyl Cinnamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl cinnamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it towards the product, consider increasing the reaction time or using an excess of the alcohol (methanol).[1][2] The reaction can be monitored using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3]
-
Catalyst Issues: The amount and type of acid catalyst are crucial. While excess sulfuric acid was traditionally used, studies show that catalytic amounts (e.g., 50-75 mol %) can yield high conversions.[4] p-Toluenesulfonic acid (pTSA) is a safer and easier-to-handle alternative to sulfuric acid that also provides high yields.[4][5]
-
Inadequate Heating: Ensure the reaction mixture is heated to the appropriate temperature, typically at reflux, to ensure the reaction proceeds at a sufficient rate.[1][4][6] In some student-led experiments, inadequate heating was a common reason for low yields.[4]
-
Workup Losses: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers between glassware.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted trans-cinnamic acid and residual solvent.
-
Unreacted Starting Material: The most common impurity is the starting material, trans-cinnamic acid. This can be removed by a simple acid-base extraction. During the workup, washing the organic layer with a saturated sodium bicarbonate solution will neutralize and extract the acidic trans-cinnamic acid into the aqueous layer.[3][4]
-
Residual Solvent: Solvents like diethyl ether used during extraction may remain if not adequately evaporated.[4] Ensure sufficient drying time under reduced pressure.
-
Side Products: While less common in Fischer esterification, side reactions can occur. Using a co-solvent like ethyl acetate can sometimes lead to the formation of ethyl cinnamate as a byproduct.[7] Purification by column chromatography can be employed if simple extraction is insufficient.[8]
Q3: The reaction seems to be very slow. How can I speed it up?
A3: Several methods can accelerate the reaction rate:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields.[3][4]
-
Catalyst Choice and Amount: Using a strong acid catalyst like sulfuric acid or pTSA is essential. Optimizing the catalyst loading can also impact the reaction rate.
-
Temperature: Increasing the reaction temperature to reflux will increase the kinetic rate of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Fischer esterification of trans-cinnamic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][9][10]
Q2: Are there greener or safer alternatives to using concentrated sulfuric acid?
A2: Yes, p-toluenesulfonic acid (pTSA) is a solid and less corrosive acid catalyst that has been shown to be effective, providing high yields of this compound.[4][5] Additionally, enzymatic methods using lipases are being explored as a green alternative, though they may require longer reaction times.[9][11] The use of supported acid catalysts is another environmentally friendly option that allows for easier catalyst recovery and reuse.[12]
Q3: What are the typical reaction conditions for Fischer esterification of trans-cinnamic acid?
A3: Typical conditions involve refluxing trans-cinnamic acid in an excess of methanol with a catalytic amount of a strong acid. Reaction times can range from one hour to over 12 hours depending on the scale and specific conditions.[1][3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The disappearance of the trans-cinnamic acid spot and the appearance of the this compound product spot indicate the reaction is proceeding.[3] For example, in one reported system, this compound has an Rf value of 0.74, while trans-cinnamic acid has an Rf of 0.10.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis via Fischer Esterification
| Catalyst | Catalyst Loading (mol %) | Heating Method | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | 75 | Conventional | 1 hour | 94 | [4] |
| H₂SO₄ | 50 | Conventional | 1.5 hours | 99 | [4] |
| pTSA | 50 | Conventional | Not Specified | 91 | [4] |
| H₂SO₄ | 50 | Microwave | 2 minutes | 97 | [4] |
| pTSA | 50 | Microwave | 2 minutes | 91 | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound using Sulfuric Acid
-
To a round-bottom flask, add trans-cinnamic acid and methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 50 mol %).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid and remove unreacted cinnamic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
In a microwave reaction vessel, combine trans-cinnamic acid, methanol, and the acid catalyst (either H₂SO₄ or pTSA at 50 mol %).
-
Seal the vessel and place it in the microwave reactor.
-
After the reaction, allow the vessel to cool to a safe temperature (<55°C).[4]
-
Follow the workup procedure outlined in Protocol 1 (steps 6-9).
Visualizations
Caption: General workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Methyl Trans-Cinnamate Lab Report - 1399 Words | Internet Public Library [ipl.org]
- 2. Synthesis Of this compound - 1992 Words | Bartleby [bartleby.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chegg.com [chegg.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aspire.apsu.edu [aspire.apsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN102701973A - Catalytic synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl Cinnamate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of methyl cinnamate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, an ideal solvent will dissolve it completely at an elevated temperature (near the solvent's boiling point) but will have limited solubility at lower temperatures (e.g., room temperature or in an ice bath). Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities are left behind in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
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High solubility at high temperatures: It should dissolve a large amount of this compound when hot.
-
Low solubility at low temperatures: It should dissolve very little this compound when cold to allow for good recovery of the purified crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution after crystallization).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
Based on its physical properties, suitable solvents for this compound recrystallization include ethanol, methanol, hexane, and ethyl acetate. A mixed solvent system, such as ethanol-water, can also be effective.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
Understanding the physical properties of this compound is crucial for a successful recrystallization.
| Property | Value |
| Appearance | White to slightly yellow crystalline solid[1] |
| Odor | Fruity, balsamic, reminiscent of cinnamon and strawberry[2] |
| Melting Point | 34–38 °C (93–100 °F; 307–311 K)[2] |
| Boiling Point | 261–262 °C (502–504 °F; 534–535 K)[2] |
| Water Solubility | Insoluble[1] (387.1 mg/L @ 25 °C)[3] |
Data Presentation: Solvent Selection Guide for this compound Recrystallization
| Solvent | Boiling Point (°C) | Solubility of this compound (Hot) | Solubility of this compound (Cold) | Notes |
| Ethanol | 78 | High | Moderate | Good general-purpose solvent. A mixed solvent system with water can improve crystal recovery. |
| Methanol | 65 | High | Moderate | Similar to ethanol but with a lower boiling point. |
| Hexane | 69 | Moderate | Low | A good choice for obtaining high recovery due to low cold solubility. May require a larger volume of solvent. |
| Ethyl Acetate | 77 | High | Moderate | Effective solvent, but care should be taken to avoid using an excess, which can reduce yield. |
| Toluene | 111 | High | Moderate | Higher boiling point may be useful in some cases but can be more difficult to remove from the final product. |
| Water | 100 | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a single solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolving the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of purified crystals.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask containing the hot, clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period to allow for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature and crystal formation appears to have slowed, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified this compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in drying.
-
-
Drying:
-
Carefully remove the filter paper with the purified crystals from the funnel and place it on a pre-weighed watch glass.
-
Allow the crystals to air dry completely. The purity of the final product can be assessed by its melting point. Pure this compound has a sharp melting point range of 34-38 °C.
-
Troubleshooting Guide
Q4: My this compound is not dissolving in the hot solvent. What should I do?
-
Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Refer to the solvent selection guide and consider trying a different solvent.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the solid has dissolved and a small amount remains, proceed to the hot filtration step to remove it.
Q5: No crystals are forming after the solution has cooled. What is the problem?
-
Too Much Solvent: This is the most common reason for crystallization failure. The solution may not be supersaturated. To fix this, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it has not initiated. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This can create a rough surface that promotes nucleation. Alternatively, add a tiny "seed crystal" of pure this compound to the solution to initiate crystallization.
Q6: My this compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the this compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.
-
Change Solvent: Consider using a solvent with a lower boiling point.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Crude Methyl Cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Methyl Cinnamate. The following information addresses common impurities, their identification, and methods for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer Esterification?
The most prevalent impurities in crude this compound prepared by the Fischer esterification of trans-cinnamic acid with methanol include:
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Unreacted Starting Materials: trans-Cinnamic acid and methanol are common impurities due to the equilibrium nature of the esterification reaction.[1][2]
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Acid Catalyst: Residual acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), will be present.[1][2]
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Water: Water is a byproduct of the esterification reaction and can also be introduced during the workup steps.
-
Side Products: Although often minor, side reactions can occur, especially when using strong acids like sulfuric acid, leading to byproducts from sulfonation, oxidation, or addition reactions.[3]
-
Solvents: Organic solvents used during extraction, such as diethyl ether, may remain if not completely removed by evaporation.[1][2]
-
cis-Isomer: While synthesis typically starts with trans-cinnamic acid, trace amounts of the cis-isomer of this compound could potentially form.
Q2: My crude this compound is a yellowish oil or solid. Is this normal?
Pure this compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid.[3] A distinct yellow color in the crude product often indicates the presence of impurities. This coloration can result from side reactions or the presence of colored impurities in the starting trans-cinnamic acid. Purification is recommended to obtain a purer, less colored product.
Q3: How can I detect the presence of unreacted trans-cinnamic acid in my product?
The presence of unreacted trans-cinnamic acid can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. trans-Cinnamic acid is significantly more polar than this compound and will have a much lower Rf value. For example, in a typical solvent system, this compound might have an Rf of 0.74, while cinnamic acid has an Rf of 0.10.[1]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ in the IR spectrum of your product is indicative of the carboxylic acid group of unreacted cinnamic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a broad singlet corresponding to the acidic proton of the carboxylic acid, typically downfield (>10 ppm).
Q4: What is the best way to remove the acid catalyst after the reaction?
The most common and effective method for removing the acid catalyst is to perform a liquid-liquid extraction with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used to neutralize the acid catalyst.[1][4] The reaction mixture is diluted with an organic solvent (like diethyl ether), and then washed with the NaHCO₃ solution until gas evolution (CO₂) ceases, indicating complete neutralization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature (reflux).- Ensure an adequate amount of catalyst is used.[2]- Use an excess of methanol to shift the equilibrium towards the product. |
| Product is an oil that won't solidify | Presence of impurities (e.g., residual solvent, excess methanol, or side products) lowering the melting point. | - Ensure all extraction solvent is removed under reduced pressure.- Perform a thorough purification by column chromatography or recrystallization. |
| Broad O-H peak in IR spectrum | Unreacted trans-cinnamic acid. | - Perform an acid-base extraction by washing the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[1] |
| Product has a strong acidic smell | Incomplete neutralization of the acid catalyst. | - Repeat the wash with saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. |
| Multiple spots on TLC plate | Presence of multiple impurities (starting material, side products). | - Purify the crude product using column chromatography to separate the components based on polarity. |
Experimental Protocol: Purification of Crude this compound
This protocol describes a standard acid-base extraction and purification procedure for crude this compound synthesized via Fischer Esterification.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture, diluted with an appropriate organic solvent (e.g., diethyl ether), to a separatory funnel.
-
Neutralization and Removal of Acid:
-
Add a volume of saturated NaHCO₃ solution to the separatory funnel approximately equal to the volume of the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Continue shaking until gas evolution ceases.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid catalyst and unreacted cinnamic acid.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and dissolved inorganic salts from the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.
-
-
Solvent Removal:
-
Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the purified this compound.
-
Workflow for Impurity Identification and Removal
Caption: Troubleshooting workflow for crude this compound.
References
Scaling up the synthesis of Methyl Cinnamate for pilot studies
Technical Support Center: Synthesis of Methyl Cinnamate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to assist in scaling up the synthesis of this compound for pilot studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
Scaling up chemical syntheses can present unique challenges. This guide addresses common issues encountered during the pilot-scale synthesis of this compound via Fischer Esterification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<70%) | Incomplete Reaction: Insufficient reaction time or temperature. The Fischer esterification is an equilibrium process.[1][2][3] | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 1-12 hours.[4] - Optimize Temperature: Ensure the reaction mixture is maintained at a gentle reflux. For methanol, this is approximately 65°C. - Use Excess Alcohol: Employing methanol as the solvent drives the equilibrium towards the product.[1] |
| Catalyst Issues: Inactive or insufficient amount of acid catalyst.[4] | - Catalyst Amount: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[4][5][6] An optimization study showed that 50 mol % of sulfuric acid for 1.5 hours can give a 99% yield.[4] - Catalyst Quality: Ensure the acid catalyst has not been degraded by moisture. | |
| Loss During Workup: Product loss during extraction or purification steps. | - Efficient Extraction: Use an appropriate organic solvent like diethyl ether or ethyl acetate for extraction.[4] - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize mechanical losses. | |
| Product Contamination | Unreacted Cinnamic Acid: Incomplete reaction or inefficient removal during workup. | - Neutralization: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted cinnamic acid and the acid catalyst.[4][7] |
| Residual Methanol: Incomplete removal of the excess alcohol. | - Evaporation: After drying the organic layer, remove the solvent and residual methanol using a rotary evaporator. | |
| Side Products: Formation of byproducts due to high temperatures or reactive impurities. | - Temperature Control: Avoid excessive heating which can lead to decomposition or side reactions. - Purification: Purify the crude product by distillation or column chromatography if high purity is required.[1] | |
| Slow or Stalled Reaction | Inadequate Heating: The reaction mixture is not reaching the required reflux temperature.[4] | - Heating Mantle/Oil Bath: Use a properly sized heating mantle or an oil bath with a temperature controller to ensure uniform and adequate heating. |
| Poor Mixing: Inefficient stirring in a larger reaction vessel. | - Mechanical Stirring: For pilot-scale reactions, use an overhead mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Difficulty in Product Isolation | Emulsion Formation: Formation of a stable emulsion during the aqueous workup. | - Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions.[4] - Phase Separation: Allow the mixture to stand for a longer period to allow for better phase separation. |
| Product is an Oil: this compound has a melting point around 34-38°C and may be an oil or a low-melting solid at room temperature.[8] | - Cooling: Cool the purified product in an ice bath to induce crystallization if a solid product is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the Fischer esterification of trans-cinnamic acid with methanol using an acid catalyst.[4][5][6][9] This method is favored for its simplicity and the use of readily available and inexpensive starting materials.[4][5][9]
Q2: Which acid catalyst is best for the Fischer esterification of cinnamic acid?
A2: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective catalysts.[4][5] Sulfuric acid is a strong and inexpensive catalyst. pTSA is a solid, making it easier and safer to handle than sulfuric acid, and it is also a very effective catalyst.[4][5]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[4][10][11][12]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and flammable solvents like methanol and diethyl ether.[4][11][12]
-
Handling Acids: Concentrated sulfuric acid is highly corrosive and toxic.[4] Handle with extreme care and have appropriate spill kits available.
-
Flammable Solvents: Methanol and diethyl ether are highly flammable.[4] Ensure there are no ignition sources in the vicinity of the reaction setup.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used, including trans-cinnamic acid, methanol, sulfuric acid, and this compound, to be aware of all potential hazards.[10][11][12][13]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (trans-cinnamic acid). The disappearance of the starting material spot and the appearance of a new spot for the product (this compound) indicate the progression of the reaction.
Q5: What is the role of the sodium bicarbonate wash in the workup?
A5: The saturated sodium bicarbonate (NaHCO₃) wash is crucial for neutralizing the acidic catalyst (e.g., sulfuric acid) and removing any unreacted trans-cinnamic acid from the organic layer.[4] This is an essential purification step.
Q6: Can this reaction be performed under microwave irradiation?
A6: Yes, studies have shown that the Fischer esterification for this compound synthesis can be successfully performed under microwave irradiation, which can significantly reduce the reaction time.[4][5] Yields of over 90% have been reported with reaction times as short as 2 minutes.[4]
Detailed Experimental Protocol: Fischer Esterification of trans-Cinnamic Acid
This protocol is a general guideline for the pilot-scale synthesis of this compound. The quantities can be adjusted as needed.
Materials:
-
trans-Cinnamic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Large round-bottom flask appropriate for the scale of the reaction
-
Reflux condenser
-
Heating mantle or oil bath with a temperature controller and magnetic or overhead stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine trans-cinnamic acid and an excess of methanol. Methanol will serve as both the reactant and the solvent. A common ratio is to use a significant molar excess of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (concentrated sulfuric acid or pTSA) to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1] Maintain the reflux with continuous stirring for 1-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Addition and Neutralization: Transfer the cooled reaction mixture to a large separatory funnel. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[4] Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted cinnamic acid. Be cautious as this will generate carbon dioxide gas, and the separatory funnel should be vented frequently.
-
Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with a saturated brine solution to help break any emulsions and remove residual water-soluble impurities.[4] Separate the layers.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent and excess methanol. The remaining product is crude this compound.
-
Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Fischer Esterification of trans-Cinnamic Acid to this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ERIC - EJ1276565 - Transmutation of Scent: An Evaluation of the Synthesis of this compound, a Commercial Fragrance, via a Fischer Esterication for the Second-Year Organic Laboratory, Journal of Chemical Education, 2020-Nov [eric.ed.gov]
- 7. youtube.com [youtube.com]
- 8. Methyl Trans-Cinnamate Lab Report - 1399 Words | Internet Public Library [ipl.org]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aurochemicals.com [aurochemicals.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. vigon.com [vigon.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Methyl Cinnamate Utilizing a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl Cinnamate, a widely used compound in the pharmaceutical, flavor, and fragrance industries. The validation of the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), is detailed using a Certified Reference Material (CRM). This guide also presents a comparative analysis with alternative techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy, to aid researchers in selecting the most suitable method for their specific applications.
Validated Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry stands as a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it a preferred method for quantitative analysis.
1.1. Experimental Protocol
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Certified Reference Material (CRM): this compound analytical standard (≥99.0% purity as determined by GC), traceable to a national metrology institute. A certificate of analysis should confirm the purity and provide information on traceability.[1]
Sample Preparation:
-
CRM Stock Solution: Accurately weigh approximately 100 mg of the this compound CRM and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the CRM stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the test sample containing this compound by dissolving a known amount in the same solvent to obtain a theoretical concentration within the calibration range.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound (m/z 162, 131, 103) should be monitored.
1.2. Validation Parameters
The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The chromatograms of the blank, placebo (if applicable), and the sample spiked with this compound are compared to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method is established by analyzing the calibration standards at five different concentrations. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy is determined by the recovery of a known amount of this compound CRM spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is assessed by introducing small, deliberate variations in method parameters such as oven temperature, flow rate, and injection volume. The method should remain unaffected by these minor changes.
1.3. Workflow for GC-MS Method Validation
Caption: Workflow for the validation of a GC-MS method for this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
Experimental Protocol Outline:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 278 nm (the λmax of this compound).
-
Quantification: Based on a calibration curve generated from the this compound CRM.
2.2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, instead using an internal standard of known purity.
Experimental Protocol Outline:
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR spectra are acquired with appropriate relaxation delays (D1) to ensure full relaxation of all relevant protons.
-
Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.
2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used for quantitative analysis by measuring the absorbance of a specific functional group band that is proportional to the concentration of the analyte.
Experimental Protocol Outline:
-
Mode: Typically Attenuated Total Reflectance (ATR) for ease of use with liquid or solid samples.
-
Analytical Band: The characteristic carbonyl (C=O) stretching band of the ester group in this compound (around 1710-1730 cm⁻¹).
-
Quantification: A calibration curve is constructed by plotting the absorbance of the analytical band against the concentration of this compound standards.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of this compound.
| Parameter | GC-MS | HPLC-UV | qNMR | FT-IR (ATR) |
| Specificity | Very High | High | Very High | Moderate |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | N/A (Direct method) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | High (Primary method) | 95 - 105% |
| Precision (RSD) | ≤ 2% | ≤ 2% | ≤ 1% | ≤ 5% |
| LOD/LOQ | Low (ng/mL to pg/mL) | Low (µg/mL to ng/mL) | Moderate (mg/mL) | High (mg/mL) |
| CRM Requirement | Essential for calibration | Essential for calibration | Internal Standard CRM | Essential for calibration |
| Analysis Time | ~30 min per sample | ~15-30 min per sample | ~10-20 min per sample | ~5 min per sample |
| Advantages | High sensitivity and specificity, structural information. | Wide applicability, robust. | Primary method, no analyte-specific CRM needed for quantification. | Fast, non-destructive. |
| Disadvantages | Requires volatile and thermally stable analytes. | Lower sensitivity than GC-MS for some compounds. | Lower sensitivity, requires specialized expertise. | Lower sensitivity and specificity, susceptible to matrix effects. |
Logical Relationship of Method Selection
References
Methyl Cinnamate vs. Ethyl Cinnamate: A Comparative Analysis of Physicochemical and Biological Properties
For researchers, scientists, and professionals in drug development, the selection of a lead compound or excipient often hinges on subtle variations in molecular structure that can significantly impact physicochemical and biological properties. This guide provides a detailed comparative analysis of two closely related cinnamic acid esters: methyl cinnamate and ethyl cinnamate. By presenting key experimental data in a structured format and outlining the methodologies for their determination, this document aims to facilitate informed decision-making in research and development.
Physicochemical Properties: A Head-to-Head Comparison
The primary structural difference between this compound and ethyl cinnamate lies in the ester group—a methyl versus an ethyl group, respectively. This seemingly minor variation leads to discernible differences in their physical properties, which are summarized below.
| Property | This compound | Ethyl Cinnamate |
| Molecular Formula | C₁₀H₁₀O₂[1] | C₁₁H₁₂O₂ |
| Molecular Weight | 162.19 g/mol [1] | 176.21 g/mol |
| Appearance | White to slightly yellow crystals or fused crystalline mass[1][2][3] | Colorless to pale yellow liquid[4] |
| Melting Point | 33-38 °C[2][3] | 6-8 °C[5] |
| Boiling Point | 260-262 °C[2][3] | 271 °C[5] |
| Density | 1.092 g/cm³[6] | 1.049 g/mL at 20 °C[5] |
| Refractive Index | 1.577 at 20°C[1] | 1.558 at 20°C |
| Solubility | Soluble in alcohol, ether, glycerol, propylene glycol, and most non-volatile oils; insoluble in water.[2][3][7] | Soluble in organic solvents like ethanol, ether, chloroform, and acetone; limited solubility in water.[4][5] |
| Odor | Sweet, balsamic, fruity odor reminiscent of cinnamon and strawberry.[2][6] | Sweet, balsamic, honey-note odor.[5] |
| Volatility | Generally more volatile due to its smaller molecular size.[8] | Less volatile, providing a longer-lasting scent.[8] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of key spectral features.
| Spectroscopic Data | This compound | Ethyl Cinnamate |
| ¹H NMR (CDCl₃, ppm) | ~3.81 (s, 3H, -OCH₃), ~6.34 (d, 1H, vinyl H), ~7.41 (m, 5H, aromatic H), ~7.61 (d, 1H, vinyl H)[9] | ~1.35 (t, 3H, -CH₃), ~4.28 (q, 2H, -OCH₂-), ~6.44 (d, 1H, vinyl H), ~7.45 (m, 5H, aromatic H), ~7.68 (d, 1H, vinyl H)[10] |
| ¹³C NMR (CDCl₃, ppm) | ~51.5 (-OCH₃), ~117.9, ~128.1, ~128.9, ~130.3, ~134.5 (aromatic & vinyl C), ~144.8, ~167.3 (C=O)[9] | ~14.3 (-CH₃), ~60.4 (-OCH₂-), ~118.2, ~128.0, ~128.8, ~130.1, ~134.4 (aromatic & vinyl C), ~144.5, ~166.9 (C=O)[10] |
| IR (cm⁻¹) | ~1715-1730 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch), lacks broad O-H stretch.[11] | ~1710-1725 (C=O stretch), ~1638 (C=C stretch), ~1175 (C-O stretch), lacks broad O-H stretch. |
Biological Activities: A Comparative Overview
Both methyl and ethyl cinnamate exhibit a range of biological activities. The ethyl ester, with its increased lipophilicity, sometimes shows enhanced potency.
| Biological Activity | This compound | Ethyl Cinnamate |
| Antimicrobial | Possesses antimicrobial activity.[12] MIC = 789.19 µM against various bacteria and fungi.[13][14] | Exhibits antimicrobial properties.[4] MIC = 726.36 µM against various bacteria and fungi, indicating slightly higher potency than this compound.[13][14] |
| Anti-inflammatory | Reported to have anti-inflammatory effects.[9] | Exhibits anti-inflammatory activity.[15] |
| Anticancer | Not as extensively studied for this activity in the provided results. | Suppresses tumor growth through anti-angiogenesis by attenuating the VEGFR2 signal pathway in colorectal cancer.[16] |
| Tyrosinase Inhibition | Acts as a tyrosinase inhibitor, which can help prevent food browning.[12] | Not explicitly mentioned as a primary activity in the provided results. |
| Vasorelaxant | Mentioned to have vasorelaxant effects.[17] | Exhibits vasorelaxant activity, inhibiting contractions induced by high K+ and phenylephrine.[16] |
| Other Activities | Antiadipogenic activity through the CaMKK2-AMPK signaling pathway.[12] | Nematicidal and sedative activities have been reported.[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key properties discussed.
Determination of Physicochemical Properties
-
Melting Point: A small amount of the crystalline solid (this compound) is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded. For low-melting solids or liquids (ethyl cinnamate), a cryostat can be used.
-
Boiling Point: The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
-
Density: A calibrated pycnometer is filled with the substance at a specific temperature (e.g., 20°C), and the mass is measured. The density is calculated by dividing the mass by the volume of the pycnometer.
-
Solubility: A known amount of the cinnamate ester is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined analytically, often by UV-Vis spectroscopy or HPLC after filtration.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
Infrared (IR) Spectroscopy: A thin film of the liquid sample (ethyl cinnamate) or a KBr pellet of the solid sample (this compound) is prepared. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Evaluation of Biological Activity
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
-
A microdilution method is employed. A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).
-
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the comparative study process and the potential mechanism of action, the following diagrams are provided.
Figure 1: Experimental workflow for comparing methyl and ethyl cinnamate.
Figure 2: Simplified VEGFR2 signaling pathway potentially inhibited by ethyl cinnamate.
Conclusion
References
- 1. ScenTree - this compound (CAS N° 103-26-4) [scentree.co]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. CAS 103-36-6: Ethyl cinnamate | CymitQuimica [cymitquimica.com]
- 5. Ethyl cinnamate | 103-36-6 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. brainly.com [brainly.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CAS 103-26-4: this compound | CymitQuimica [cymitquimica.com]
A Comparative Analysis of the Biological Activity of Methyl Cinnamate and Other Cinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Cinnamic acid and its derivatives are a class of naturally occurring compounds widely recognized for their diverse biological activities. As research into novel therapeutic agents continues, understanding the structure-activity relationships within this chemical family is paramount. This guide provides a detailed comparison of the biological activities of methyl cinnamate and other cinnamic acid esters, supported by quantitative experimental data, detailed protocols, and visual representations of key processes.
Antimicrobial Activity
The esterification of cinnamic acid has been shown to be a viable strategy for enhancing its antimicrobial properties. The modification of the carboxylic acid group into an ester function can increase the lipophilicity of the molecule, potentially facilitating greater penetration through microbial cell membranes.[1]
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other cinnamic acid esters against various fungal and bacterial strains. A lower MIC value indicates greater antimicrobial potency.
| Compound | Test Organism | MIC (µM) | Reference |
| Cinnamic Acid | Candida albicans, Aspergillus niger | Inactive | [1] |
| This compound | Candida albicans | 789.19 | [1][2] |
| Candida tropicalis | 789.19 | [2] | |
| Candida glabrata | 789.19 | [2] | |
| Aspergillus flavus | 1578.16 | [1] | |
| Saccharomyces cerevisiae | 7.71 | [3] | |
| Ethyl Cinnamate | Candida albicans | 726.36 | [1][2] |
| Candida tropicalis | 726.36 | [2] | |
| Candida glabrata | 726.36 | [2] | |
| Propyl Cinnamate | Staphylococcus aureus | 672.83 | [1] |
| Butyl Cinnamate | Candida albicans | 626.62 | [2] |
| Staphylococcus aureus | 626.62 | [2] | |
| Isobutyl Cinnamate | Candida albicans | 0.89 | [3] |
| Aspergillus niger | 0.79 | [3] | |
| Decyl Cinnamate | Staphylococcus aureus | 550.96 | [2] |
| 1-Cinnamoylpyrrolidine (Amide) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 0.5 mg/mL | [4] |
Observations:
-
Cinnamic acid itself is largely inactive, but its esterification results in bioactive compounds.[1]
-
A clear structure-activity relationship is observed for alkyl esters in antifungal activity: potency tends to increase with the length of the alkyl chain from methyl to butyl, likely due to increased lipophilicity.[1] Isobutyl cinnamate shows exceptionally high activity.[3]
-
Ester derivatives generally appear more bioactive than amide derivatives against fungal strains.[2] However, certain amide derivatives, like 1-cinnamoylpyrrolidine, exhibit very strong antibacterial activity.[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, particularly in suppressing the expression of key pro-inflammatory mediators. Its activity, when compared to the parent acid and other derivatives, highlights the importance of the ester functional group.
Comparative Anti-inflammatory Data
The following table summarizes the effects of cinnamates on the mRNA expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound (at 0.1 mM) | Effect on Cox2 mRNA Expression | Effect on Nos2 mRNA Expression | Effect on Tnfa mRNA Expression | Reference |
| Cinnamic Acid | No significant effect | No significant effect | No significant effect | [5] |
| This compound | Greatly Suppressed | Greatly Suppressed | Greatly Suppressed | [6] |
| Cinnamaldehyde | Greatly Suppressed | Greatly Suppressed | Greatly Suppressed | [6] |
Observations:
-
This compound is a potent inhibitor of LPS-induced pro-inflammatory gene expression, significantly outperforming its parent compound, cinnamic acid.[5][6]
-
The anti-inflammatory activity of this compound is comparable to that of cinnamaldehyde at the tested concentration.[6]
-
The free carboxyl group of cinnamic acid appears to diminish its anti-inflammatory efficacy in this cellular model, suggesting the ester or aldehyde form is crucial for this specific mechanism of action.[5] One study suggests this compound may be a useful treatment for periodontal disease due to its potent anti-inflammatory activity and low cytotoxicity.[6]
Experimental Protocol: RT-PCR for Gene Expression Analysis
The anti-inflammatory potential was assessed by measuring the mRNA expression of cyclo-oxygenase-2 (Cox2), nitric oxide synthase 2 (Nos2), and tumor necrosis factor-alpha (Tnfa) in RAW264.7 cells.
-
Cell Culture and Stimulation: RAW264.7 macrophage cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) from Porphyromonas gingivalis to induce an inflammatory response.
-
RNA Extraction: After incubation (e.g., 4 hours), total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time Polymerase Chain Reaction (PCR): The cDNA is used as a template for real-time PCR with specific primers for Cox2, Nos2, Tnfa, and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated and compared between the treated and untreated (control) groups.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are significantly influenced by the presence and position of hydroxyl groups on the phenyl ring. While simple esters like this compound possess some activity, they are generally less potent than their hydroxycinnamic counterparts.
Comparative Antioxidant Data
The following table presents the hydrogen peroxide scavenging activity of various cinnamic acid derivatives.
| Compound | H₂O₂ Scavenging (% Inhibition) | Reference |
| Cinnamic Acid | ~55% | [7] |
| Cinnamic C10-Ester | ~20% | [7] |
| Cumaric Acid | ~75% | [7] |
| Cumaric C10-Ester | ~60% | [7] |
| Ferulic Acid | ~90% | [7] |
| Ferulic C10-Ester | ~40% | [7] |
Another study evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of various cinnamic acid esters.
| Compound (at 250 µg/mL) | DPPH Scavenging (% Inhibition) | Reference |
| This compound | 81.92% | [8] |
| Ethyl Cinnamate | 70.01% | [8] |
| Propyl Cinnamate | 89.92% | [8] |
| Ascorbic Acid (Control) | 95.29% | [8] |
Observations:
-
The presence of a phenolic hydroxyl group is essential for high superoxide anion scavenging activity; cinnamic acid itself has no activity in this regard.[9]
-
Hydroxycinnamic acids like ferulic and cumaric acid are significantly more potent antioxidants than cinnamic acid.[7]
-
Esterification of the carboxylic group in both cinnamic and hydroxycinnamic acids tends to decrease their scavenger activity towards superoxide radicals and hydrogen peroxide in aqueous environments.[7]
-
However, in the DPPH assay, simple alkyl esters of cinnamic acid show considerable radical scavenging ability, with propyl cinnamate being more effective than this compound.[8] This suggests the antioxidant mechanism and efficacy can be assay-dependent.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reaction Mixture: A solution of the test compound at various concentrations is added to a solution of DPPH in methanol. DPPH is a stable free radical with a deep violet color.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: When DPPH accepts a hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, and the violet color fades. The change in color is measured spectrophotometrically by reading the absorbance at approximately 517 nm.
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.
Anticancer and Cytotoxic Activity
Cinnamic acid esters have been investigated for their potential as anticancer agents. The cytotoxicity of these compounds varies significantly based on the nature of the ester group and substitutions on the phenyl ring.
Comparative Cytotoxicity Data
The table below shows the 50% cytotoxic concentration (CC₅₀) of phenethyl esters of cinnamic acid against human oral squamous cell carcinoma (OSCC) cell lines.
| Compound | Key Structural Feature | CC₅₀ against OSCC (µM) | Reference |
| Caffeic acid phenethyl ester | Two -OH groups | 8.5 | [10] |
| Ferulic acid phenethyl ester | One -OH, one -OCH₃ group | 102.4 | [10] |
| p-Coumaric acid phenethyl ester | One -OH group | 23.5 | [10] |
| Methoxy-p-coumaric acid phenethyl ester | One -OCH₃ group | 66.6 | [10] |
Observations:
-
The presence of hydroxyl groups on the benzene ring is critical for inducing high cytotoxicity against OSCC cell lines.[10]
-
Replacing a hydroxyl group with a methoxy group significantly reduces the cytotoxic activity, demonstrating a clear structure-activity relationship.[10] For example, the cytotoxicity of ferulic acid phenethyl ester (with one methoxy group) is over 12 times lower than that of caffeic acid phenethyl ester (with two hydroxyl groups).[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a medium containing MTT. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
Incubation: The plate is incubated for another few hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or CC50 value is determined.
Caption: General workflow of the MTT assay for cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivat...: Ingenta Connect [ingentaconnect.com]
- 10. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
Spectroscopic data comparison for Methyl Cinnamate from different sources
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Methyl cinnamate (C₁₀H₁₀O₂), a naturally occurring ester found in essential oils and widely used in the flavor and perfume industries, is often identified through various spectroscopic techniques. This guide provides a comparative analysis of its spectroscopic data from diverse, reputable sources, offering a valuable resource for compound verification.
Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, primarily the (E)-isomer, as reported in various chemical databases and scientific literature.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency (MHz) | Source |
| 3.80 | s | - | -OCH₃ | CDCl₃ | 400 | [1][2] |
| 3.81 | s | - | -OCH₃ | CDCl₃ | 90 | [3] |
| 6.44 | d | 16.0 | =CH-COO | CDCl₃ | 400 | [1][2] |
| 6.34 | d | Not specified | =CH-COO | CDCl₃ | 90 | [3] |
| 7.37-7.39 | m | - | Aromatic-H | CDCl₃ | 400 | [1] |
| 7.41–7.35 | m | - | Aromatic-H (3H) | CDCl₃ | 400 | [2] |
| 7.51-7.52 | m | - | Aromatic-H | CDCl₃ | 400 | [1] |
| 7.54–7.49 | m | - | Aromatic-H (2H) | CDCl₃ | 400 | [2] |
| 7.70 | d | 16.0 | Ar-CH= | CDCl₃ | 400 | [1][2] |
| 7.61 | d | Not specified | Ar-CH= | CDCl₃ | 90 | [3] |
s: singlet, d: doublet, m: multiplet
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency (MHz) | Source |
| 51.8 | -OCH₃ | CDCl₃ | 101 | [2] |
| 51.54 | -OCH₃ | CDCl₃ | 25.16 | [3] |
| 117.9 | =CH-COO | CDCl₃ | 101 | [2] |
| 117.92 | =CH-COO | CDCl₃ | 25.16 | [3] |
| 128.1 | Aromatic-CH | CDCl₃ | 101 | [2] |
| 128.08 | Aromatic-CH | CDCl₃ | 25.16 | [3] |
| 129.0 | Aromatic-CH | CDCl₃ | 101 | [2] |
| 128.89 | Aromatic-CH | CDCl₃ | 25.16 | [3] |
| 130.4 | Aromatic-CH | CDCl₃ | 101 | [2] |
| 130.26 | Aromatic-CH | CDCl₃ | 25.16 | [3] |
| 134.5 | Aromatic-C (ipso) | CDCl₃ | 101 | [2] |
| 134.49 | Aromatic-C (ipso) | CDCl₃ | 25.16 | [3] |
| 144.9 | Ar-CH= | CDCl₃ | 101 | [2] |
| 144.79 | Ar-CH= | CDCl₃ | 25.16 | [3] |
| 167.5 | C=O | CDCl₃ | 101 | [2] |
| 167.25 | C=O | CDCl₃ | 25.16 | [3] |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Source |
| ~1717 | C=O stretch (Ester) | Not specified | [4] |
| ~1640 | C=C stretch (Alkenyl) | Not specified | [5] |
| ~3000 | C-H stretch (Aromatic/Alkenyl) | Not specified | [5] |
| 1170-1300 | C-O stretch (Ester) | Not specified | [5] |
Note: Specific peak values from full spectra were not available in list form from the searched sources. The data presented are characteristic absorption bands.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment | Ionization Method | Source |
| 162 | High | [M]⁺ (Molecular Ion) | EI | [5][6][7] |
| 163 | Low | [M+1]⁺ (Isotope Peak) | EI | [5] |
| 131 | High | [M-OCH₃]⁺ | EI | [3][5][6][7] |
| 103 | High | [M-COOCH₃]⁺ | EI | [3][6][7] |
| 77 | Medium | [C₆H₅]⁺ (Phenyl group) | EI | [6][7] |
| 163.0754 | - | [M+H]⁺ | LC-MS (ESI) | [3] |
EI: Electron Ionization, ESI: Electrospray Ionization
Experimental Protocols
The conditions under which spectroscopic data are acquired are crucial for reproducibility and comparison. Below are the methodologies cited for the data presented.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectra were recorded on Bruker AM-400 (400 MHz), JEOL (90 MHz), and Varian (500 MHz) spectrometers.[1][3][8]
-
¹³C NMR spectra were recorded on Varian (101 MHz) and Varian (25.16 MHz) instruments.[2][3]
-
Samples were dissolved in deuterated chloroform (CDCl₃), which was also used as the internal standard.[1][2][3][8]
-
-
Infrared (IR) Spectroscopy :
-
Mass Spectrometry (MS) :
-
GC-MS : Electron Ionization (EI) was used with instruments like the Leco Pegasus IV.[3] The NIST Mass Spectrometry Data Center also provides EI-MS data.[7]
-
LC-MS : Electrospray ionization (ESI) in positive mode was used with an Orbitrap Classic, Thermo Scientific instrument to detect the [M+H]⁺ ion.[3]
-
Logical Workflow for Spectroscopic Data Comparison
The following diagram illustrates a standardized workflow for acquiring, comparing, and validating spectroscopic data for a known compound like this compound against reference databases.
Caption: Workflow for spectroscopic analysis and data comparison.
Discussion
The spectroscopic data for this compound is largely consistent across the cited sources. Minor variations in chemical shifts for NMR data can be attributed to differences in instrument frequency (e.g., 90 MHz vs. 400 MHz) and slight differences in sample concentration or calibration.[1][2][3] The coupling constant (J) of 16.0 Hz for the vinyl protons is a key diagnostic feature for the (E)- or trans-isomer, which is consistently reported.
Mass spectrometry data reliably shows the molecular ion at m/z 162 and characteristic fragments at m/z 131 ([M-OCH₃]⁺) and 103 ([M-COOCH₃]⁺), providing strong evidence for the compound's structure.[3][5][6][7] IR data, while less specific, consistently indicates the presence of an ester carbonyl group (~1717 cm⁻¹), a carbon-carbon double bond (~1640 cm⁻¹), and aromatic C-H bonds.[4][5]
By cross-referencing experimentally acquired data with the values compiled in this guide from multiple reputable sources like PubChem, the NIST WebBook, and published literature, researchers can confidently verify the identity and purity of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. This compound(103-26-4) MS spectrum [chemicalbook.com]
- 7. 2-Propenoic acid, 3-phenyl-, methyl ester [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Methyl Cinnamate
This guide provides an objective comparison of the performance of a standardized analytical protocol for the quantification of Methyl Cinnamate across multiple laboratories. The data presented herein is representative of a typical inter-laboratory validation study, designed to assess the reproducibility and reliability of the method for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring ester found in various plants and is widely used in the flavor, fragrance, and pharmaceutical industries.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. To ensure that an analytical method yields consistent and reliable results regardless of the laboratory, an inter-laboratory validation study is essential.[2] This guide summarizes the results of such a study for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.
The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The key performance characteristics assessed in this inter-laboratory study include specificity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocol: Quantification of this compound by GC-MS
A detailed methodology was distributed to all participating laboratories to ensure uniformity in the execution of the analysis.
2.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in methanol to achieve an expected final concentration within the calibration range.
-
Internal Standard (IS): Add a fixed concentration of an appropriate internal standard (e.g., Ethyl Cinnamate) to all standard and sample solutions to correct for variations in injection volume and instrument response.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
m/z for this compound: 162 (molecular ion), 131, 103.
-
m/z for Internal Standard (Ethyl Cinnamate): 176 (molecular ion), 131, 103.
-
2.3. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the linear regression equation of the calibration curve.
Data Presentation: Inter-Laboratory Validation Results
The following tables summarize the quantitative data from five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E).
Table 1: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (R²) |
| Lab A | 0.1 - 50 | 0.9995 |
| Lab B | 0.1 - 50 | 0.9991 |
| Lab C | 0.1 - 50 | 0.9998 |
| Lab D | 0.1 - 50 | 0.9989 |
| Lab E | 0.1 - 50 | 0.9996 |
Table 2: Accuracy (Recovery)
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Lab A | 10 | 98.5 |
| Lab B | 10 | 102.1 |
| Lab C | 10 | 99.2 |
| Lab D | 10 | 97.8 |
| Lab E | 10 | 101.5 |
Table 3: Precision - Repeatability (Intra-laboratory)
| Laboratory | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Lab A | 10 | 9.98 | 0.21 | 2.1 |
| Lab B | 10 | 10.12 | 0.35 | 3.5 |
| Lab C | 10 | 9.95 | 0.25 | 2.5 |
| Lab D | 10 | 10.05 | 0.41 | 4.1 |
| Lab E | 10 | 10.08 | 0.32 | 3.2 |
Table 4: Precision - Reproducibility (Inter-laboratory)
| Parameter | Value |
| Number of Laboratories | 5 |
| Mean Concentration (µg/mL) | 10.04 |
| Standard Deviation between Labs | 0.06 |
| RSD (%) | 0.6 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.03 | 0.10 |
| Lab B | 0.04 | 0.12 |
| Lab C | 0.03 | 0.09 |
| Lab D | 0.05 | 0.15 |
| Lab E | 0.04 | 0.11 |
Mandatory Visualization
The following diagram illustrates the workflow of the inter-laboratory validation study.
Caption: Workflow of the inter-laboratory validation study.
Conclusion
The results of this inter-laboratory validation study demonstrate that the provided GC-MS protocol for the analysis of this compound is robust, reliable, and reproducible. The method exhibits excellent linearity, accuracy, and precision across all participating laboratories. The low limits of detection and quantification indicate that the method is sensitive enough for trace-level analysis. The successful validation of this protocol provides confidence in its use for the routine analysis of this compound in various matrices within the pharmaceutical and related industries.
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term repeatability and interlaboratory reproducibility of high-precision ID-TIMS U–Pb geochronology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Methyl Cinnamate: Experimental Data vs. Literature Values
This guide provides a comprehensive comparison of the physical and spectroscopic properties of methyl cinnamate with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of experimental outcomes. The guide includes detailed experimental protocols for key analytical techniques and visual workflows to illustrate the characterization process.
Data Presentation: Physical and Spectroscopic Properties
The following table summarizes the quantitative data for this compound, presenting a range of literature values for key physical and spectroscopic properties. This allows for a direct comparison with experimentally obtained data.
| Property | Literature Value | Experimental Data |
| Physical Properties | ||
| Melting Point | 34-38 °C[1][2][3][4][5] | [Enter Experimental Value] |
| Boiling Point | 260-263 °C[1][2][4][6][7] | [Enter Experimental Value] |
| Density | 1.092 g/cm³[4][7] | [Enter Experimental Value] |
| Refractive Index | 1.5771[2][7] | [Enter Experimental Value] |
| Spectroscopic Properties | ||
| ¹H NMR (CDCl₃, 400 MHz) | [Enter Experimental Value] | |
| δ (ppm) | 7.70 (d, J=16.0 Hz, 1H), 7.54-7.49 (m, 2H), 7.41-7.35 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)[8] | |
| ¹³C NMR (CDCl₃, 101 MHz) | [Enter Experimental Value] | |
| δ (ppm) | 167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8[8] | |
| IR Spectroscopy (cm⁻¹) | [Enter Experimental Value] | |
| Key Peaks | C=O stretch (~1713 cm⁻¹), C=C stretch (~1637 cm⁻¹), C-O stretch, aromatic C-H and C=C stretches[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for reproducing the characterization of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.
-
Apparatus: Mel-Temp apparatus or Thiele tube.[10]
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.[11]
-
The capillary tube is placed in the heating block of the apparatus.[10]
-
The sample is heated rapidly to about 20°C below the expected melting point (34-38°C).[11]
-
The heating rate is then slowed to approximately 1-2°C per minute.[10][12]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the molecular structure of the compound.
-
Apparatus: 400 MHz NMR Spectrometer.
-
Procedure:
-
A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
For ¹H NMR , the spectrum is acquired, and the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and integration values are analyzed.[9]
-
For ¹³C NMR , the spectrum is acquired to show the chemical shifts of the unique carbon atoms in the molecule.[9][13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Procedure:
-
Since this compound is a solid at room temperature, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared using a suitable solvent, and a drop is placed on a salt plate, allowing the solvent to evaporate.
-
The salt plate with the sample is placed in the spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption peaks corresponding to the functional groups (ester C=O, alkene C=C, aromatic ring) are identified.[14]
-
Visualizations
The following diagrams illustrate the experimental and logical workflows involved in the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Methyl trans-cinnamate 99 1754-62-7 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methyl Trans-Cinnamate Lab Report - 1399 Words | Internet Public Library [ipl.org]
- 6. This compound, (Z)- | C10H10O2 | CID 6428458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bdmaee.net [bdmaee.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.uoi.gr [chem.uoi.gr]
- 14. chegg.com [chegg.com]
Safety Operating Guide
Proper Disposal of Methyl Cinnamate: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of methyl cinnamate, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its properties and potential hazards. While not classified as a highly hazardous substance, proper personal protective equipment (PPE) should always be used to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Use protective gloves, and inspect them before use.[1][2][3]
-
Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[3]
-
Ventilation: Handle the chemical in a well-ventilated area, such as a fume hood.[2]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove and wash contaminated clothing before reuse.[2]
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2]
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, have them drink plenty of water.[1]
Quantitative Data and Physical Properties
Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Appearance | White to pale yellow solid or liquid[1][4] |
| Molecular Formula | C₁₀H₁₀O₂[2][3] |
| CAS Number | 103-26-4[1][3] |
| Melting Point | 33.5 - 38°C[2][3] |
| Boiling Point | 260 - 262°C[2][4] |
| Flash Point | 110 - 123°C[2][3][4] |
| Oral LD50 (Rat) | 2,610 mg/kg[4][5] |
| Dermal LD50 (Rabbit) | >5,000 mg/kg[4] |
| Incompatible Materials | Strong oxidizing agents[4][6] |
| Hazard Statements | May be harmful if swallowed (H303)[1], May cause an allergic skin reaction (H317)[3][7], Toxic to aquatic life (H401)[3] |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated and must not be done via standard trash or sewer systems.[8][9] It must be managed through an approved hazardous waste program.[1][2][8]
Step 1: Waste Collection and Containment
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste.[8][10] The original container is often a suitable choice if it is in good condition.[11] Do not use food containers.[11]
-
Collect Waste: For spills, sweep up the solid material or absorb liquids with an inert material (e.g., diatomite, universal binders) and place it into the designated waste container.[2][3] Prevent the chemical from entering drains or waterways.[2][3][6]
-
Rinse Empty Containers: Any empty container that held this compound must be triple-rinsed with a suitable solvent.[10] This rinsate must be collected and treated as hazardous waste.[10] Once rinsed, the container can be disposed of as regular trash after defacing the label.[10][12]
-
Keep Container Closed: Always keep the hazardous waste container securely capped, except when adding waste.[10][11]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step.
-
Affix a "Hazardous Waste" Tag: As soon as waste is added, label the container with an official "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8][12]
-
Complete the Label Information: The label must be filled out completely and legibly.[8] Do not use abbreviations or chemical formulas.[8][10] Required information typically includes:
-
The full chemical name: "this compound".[8]
-
The quantity or percentage of each chemical if it is a mixture.[8]
-
The date of waste generation.[8]
-
The location of origin (e.g., building and room number).[8]
-
The name and contact information of the principal investigator or generator.[8]
-
Appropriate hazard pictograms.[8]
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[11]
-
Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[4][6]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills from spreading.[10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Program to arrange for pickup.[8][12]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste themselves.[12] Disposal must be handled by trained EHS staff.[12]
-
Follow Institutional Procedures: Adhere to all specific procedures and forms required by your institution for waste disposal.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. vigon.com [vigon.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. directpcw.com [directpcw.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
